

Fermentation-Based Production of Rebaudioside E: Application Notes and Protocols

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Compound of Interest

Compound Name: *Rebaudioside E*

Cat. No.: *B1447645*

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Introduction

Rebaudioside E (Reb E) is a minor steviol glycoside found in the leaves of *Stevia rebaudiana*. It is gaining significant interest as a high-intensity, low-calorie natural sweetener, approximately 150-200 times sweeter than sucrose, and serves as a precursor for the biosynthesis of other commercially important steviol glycosides like Rebaudioside D (Reb D) and Rebaudioside M (Reb M)[1][2]. Traditional extraction from plant sources is often inefficient and unsustainable due to the low natural abundance of Reb E. Fermentation-based production using metabolically engineered microorganisms offers a promising alternative for scalable and cost-effective manufacturing. This document provides detailed application notes and protocols for the production of Reb E through both de novo fermentation and enzymatic bioconversion.

Data Presentation

Table 1: Quantitative Data on Rebaudioside E Production

Production Method	Host Organism/Enzyme System	Substrate	Titer (g/L)	Yield (%)	Reference
Enzymatic Bioconversion	UGTSL2 and StSUS1	Stevioside (20 g/L)	15.92	79.6	[1] [3]
De novo Fermentation	Saccharomyces cerevisiae (M24 strain)	Glucose	132.7 (total rebaudiosides)	Not specified for Reb E	[4] [5]

Note: In de novo fermentation studies, Reb E is often produced as part of a mixture of rebaudiosides, and specific titers for Reb E are not always reported separately. The bioconversion method currently demonstrates the highest reported titer specifically for Reb E.

Biosynthetic Pathway of Rebaudioside E

The production of Reb E can be achieved via two main routes: the de novo biosynthesis from a simple carbon source like glucose in an engineered microorganism, or the bioconversion of a precursor steviol glycoside, typically stevioside.

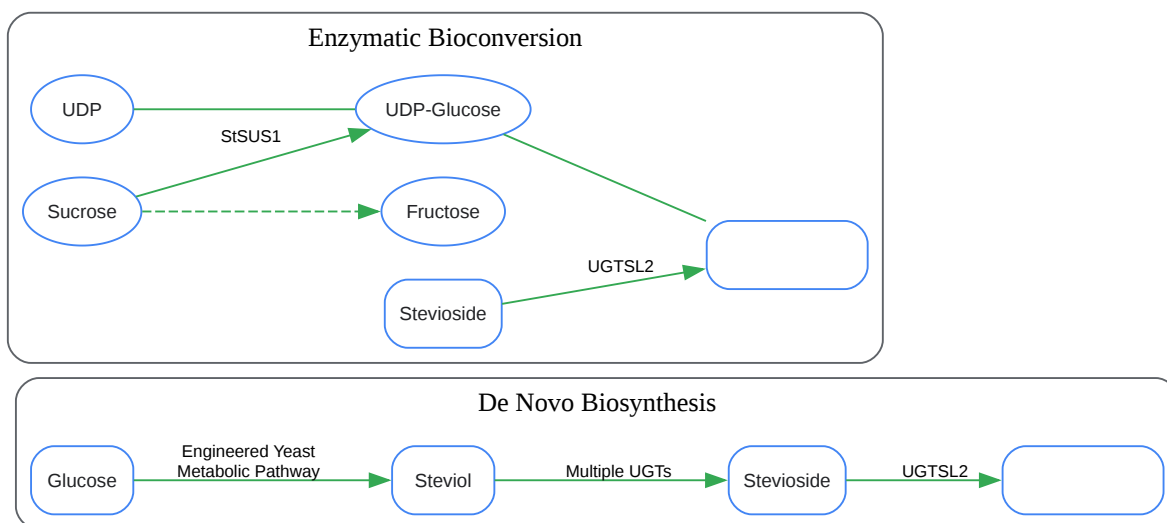
De novo Biosynthesis

In engineered *Saccharomyces cerevisiae*, the metabolic pathway is engineered to produce the precursor steviol. This involves introducing genes from the stevia plant and other organisms to create the entire biosynthetic pathway from acetyl-CoA. The final steps involve a series of glycosylations catalyzed by UDP-glycosyltransferases (UGTs).

Enzymatic Bioconversion

A more direct approach involves the enzymatic conversion of stevioside to Reb E. This is catalyzed by the UDP-glycosyltransferase UGTSL2 from *Solanum lycopersicum* (tomato). This enzyme specifically glycosylates the C-19 carboxyl-linked glucose of stevioside at the C2' position to form Reb E [\[1\]](#). To regenerate the sugar donor UDP-glucose, a sucrose synthase

(SuSy), such as StSUS1 from *Solanum tuberosum* (potato), is often co-expressed or co-administered[1][3].



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Biosynthetic pathways for **Rebaudioside E** production.

Experimental Protocols

Protocol 1: De novo Fermentation of Rebaudioside E in Engineered *Saccharomyces cerevisiae*

This protocol is a general guideline based on methods for producing mixed rebaudiosides in engineered yeast[4][5][6]. Optimization will be required to maximize the specific yield of Reb E.

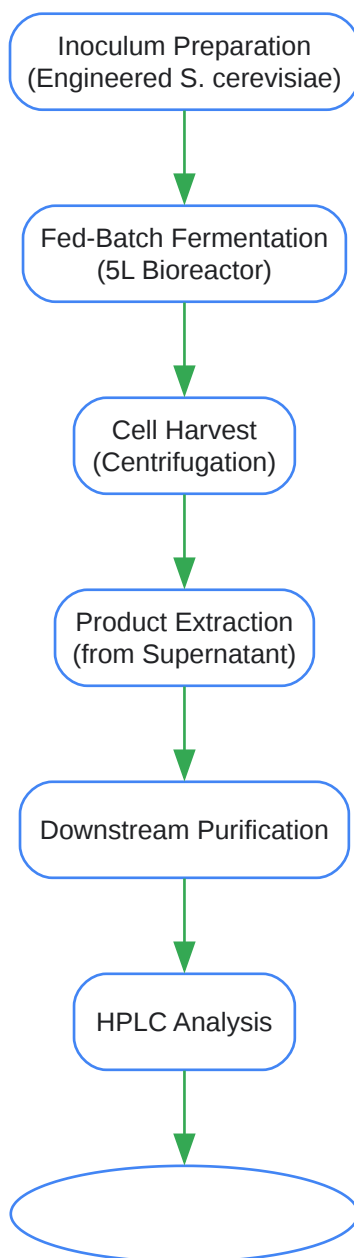
1. Strain and Inoculum Preparation:

- Use an engineered *S. cerevisiae* strain expressing the necessary genes for the steviol biosynthesis pathway and the specific UDP-glycosyltransferase UGTSL2. A suitable parental strain is CEN.PK2-1C[4].

- Prepare a seed culture by inoculating a single colony into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose) and incubating at 30°C with shaking at 250 rpm for 24 hours.
- Use the seed culture to inoculate a larger volume of YPD medium for the main fermentation.

2. Fermentation:

- Medium: Use a defined fermentation medium. A typical medium might contain (per liter): 20 g glucose, 5 g $(\text{NH}_4)_2\text{SO}_4$, 3 g KH_2PO_4 , 0.5 g $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$, and trace elements.
- Bioreactor Setup: Perform fed-batch fermentation in a 5 L bioreactor with an initial working volume of 3 L.
- Fermentation Parameters:
 - Temperature: 30°C
 - pH: Maintain at 5.5 by automatic addition of 2 M NaOH.
 - Aeration: 1 vvm (volume of air per volume of medium per minute).
 - Agitation: 400-600 rpm to maintain dissolved oxygen above 20%.
- Feeding Strategy: When the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start a fed-batch feeding strategy with a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor and avoid ethanol formation.
- Induction: If the expression of UGTSL2 is under an inducible promoter (e.g., GAL promoter), add the inducer (e.g., galactose) at the appropriate time point, typically after an initial phase of cell growth.
- Sampling: Take samples periodically to monitor cell growth (OD_{600}), glucose consumption, and Reb E production.



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A typical workflow for de novo fermentation of Reb E.

Protocol 2: Enzymatic Bioconversion of Stevioside to Rebaudioside E

This protocol is based on the work by Chen et al. (2021)[1][2].

1. Enzyme Production and Purification:

- Clone the genes for UGTSL2 (from *S. lycopersicum*) and StSUS1 (from *S. tuberosum*) into an expression vector (e.g., pET-28a) with a His-tag.
- Transform the expression plasmids into *E. coli* BL21(DE3).
- Grow the recombinant *E. coli* in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression with 0.5 mM IPTG and incubate at 16°C for 16-20 hours.
- Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.
- Purify the His-tagged proteins using a Ni-NTA affinity chromatography column[3]. The purified enzymes can be stored at -80°C.

2. Bioconversion Reaction:

- Reaction Mixture (20 mL):
 - Stevioside: 20 g/L (final concentration)
 - Sucrose: 1.2 M (for UDP-glucose regeneration)
 - UDP: 2 mM
 - Purified UGTSL2: 10 U/mL
 - Purified StSUS1: 15 U/mL
 - Buffer: 50 mM Tris-HCl, pH 7.5
- Reaction Conditions:
 - Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.
- Monitoring: Take samples at different time points to analyze the conversion of stevioside to Reb E by HPLC.

Protocol 3: Downstream Processing and Purification of Rebaudioside E

This is a general protocol that can be adapted for both fermentation broth and bioconversion mixtures.

1. Cell Removal:

- For fermentation broth, centrifuge at 8,000 x g for 15 minutes to pellet the yeast cells. Collect the supernatant.

2. Initial Purification:

- Pass the supernatant or the bioconversion mixture through an adsorption resin (e.g., Amberlite XAD-7) to capture the steviol glycosides.
- Wash the resin with water to remove unbound impurities.
- Elute the steviol glycosides with an ethanol-water mixture (e.g., 70% ethanol).

3. Further Purification:

- Concentrate the eluate under vacuum.
- The concentrated solution can be further purified by preparative HPLC using a C18 column to separate Reb E from other steviol glycosides and impurities.

4. Final Product:

- Lyophilize the purified fractions containing Reb E to obtain a white powder.

Protocol 4: HPLC Analysis of Rebaudioside E

This protocol is a standard method for the analysis of steviol glycosides^{[7][8][9][10][11]}.

1. Sample Preparation:

- Centrifuge fermentation or bioconversion samples to remove cells and debris.

- Filter the supernatant through a 0.22 μm syringe filter.
- Dilute the sample with the mobile phase to a suitable concentration for analysis.

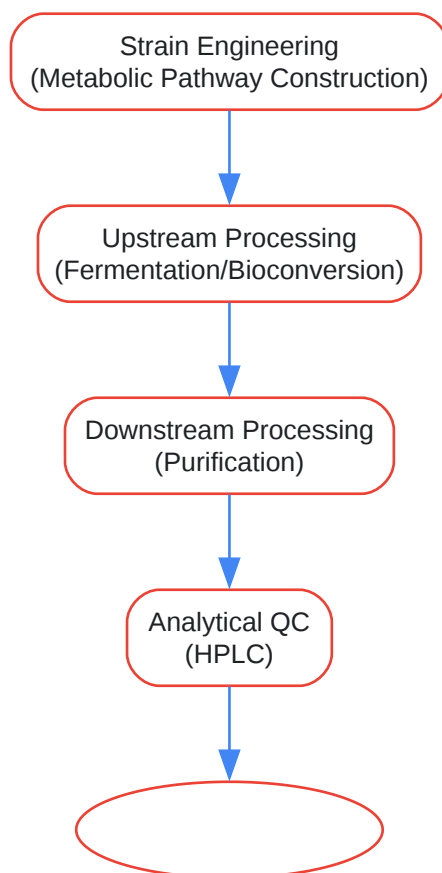
2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid or a phosphate buffer (B). A typical gradient could be:
 - 0-5 min: 20% A
 - 5-25 min: 20-50% A
 - 25-30 min: 50% A
 - 30-35 min: 50-20% A
 - 35-40 min: 20% A
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Detection: UV at 210 nm.
- Injection Volume: 10 μL .

3. Quantification:

- Prepare a standard curve using a certified reference standard of **Rebaudioside E**.
- Quantify Reb E in the samples by comparing the peak area with the standard curve.

Logical Relationships in Reb E Production



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Key stages in the production of **Rebaudioside E**.

Conclusion

The fermentation-based production of **Rebaudioside E** presents a viable and scalable alternative to traditional plant extraction methods. While enzymatic bioconversion of stevioside has shown high efficiency, further optimization of de novo fermentation in engineered microorganisms could lead to even more cost-effective and sustainable production directly from simple sugars. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field to develop and optimize their Reb E production processes. Further research into the specific regulatory networks in engineered hosts and the development of tailored downstream purification processes will be crucial for advancing the industrial-scale production of this promising natural sweetener.

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